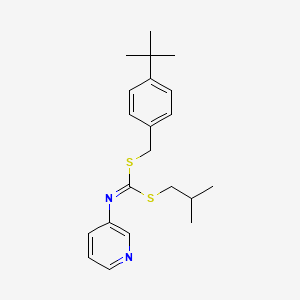
Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester is a chemical compound with the molecular formula C21H28N2S2 and a molecular weight of 372.599 . This compound is known for its unique structure, which includes a pyridinyl group and a tert-butylphenyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester typically involves the reaction of 3-pyridinylcarbonimidodithioate with (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester
Uniqueness
Compared to similar compounds, Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester is unique due to its specific ester group and the presence of both pyridinyl and tert-butylphenyl groups
Properties
CAS No. |
51308-55-5 |
|---|---|
Molecular Formula |
C21H28N2S2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methylsulfanyl]-1-(2-methylpropylsulfanyl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C21H28N2S2/c1-16(2)14-24-20(23-19-7-6-12-22-13-19)25-15-17-8-10-18(11-9-17)21(3,4)5/h6-13,16H,14-15H2,1-5H3 |
InChI Key |
WANJBBNHYRAZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


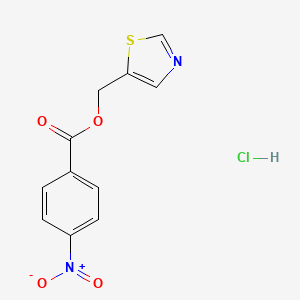
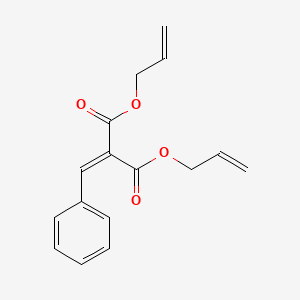
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
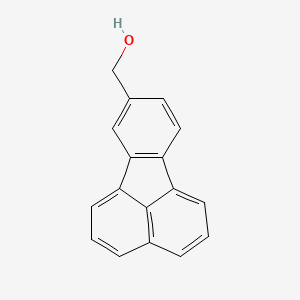
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
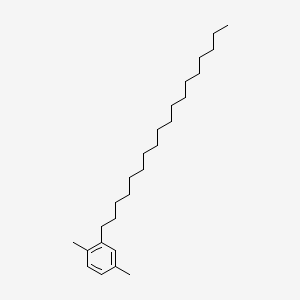
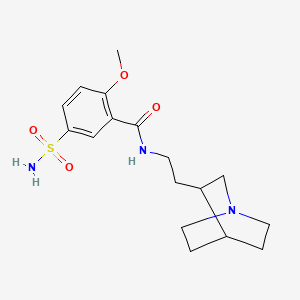
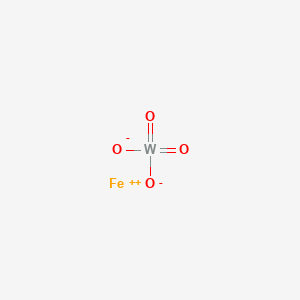
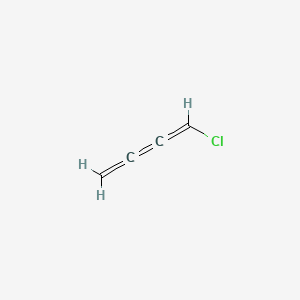
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
